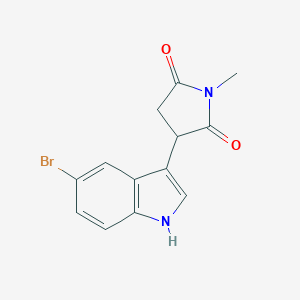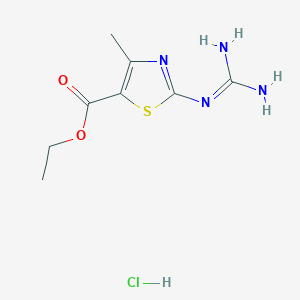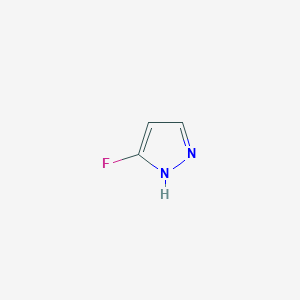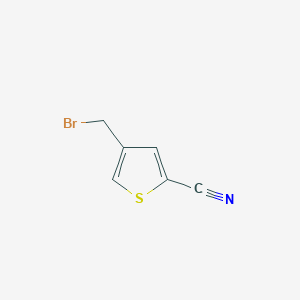
4-(Bromomethyl)thiophene-2-carbonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives, such as “4-(Bromomethyl)thiophene-2-carbonitrile”, often involves heterocyclization of various substrates . For instance, fully substituted thiophene-2,4-diamines can be synthesized by the self-condensation reaction of tertiary thioamides in the presence of molecular iodine as a catalyst and potassium carbonate as the base .Molecular Structure Analysis
The molecular structure of “4-(Bromomethyl)thiophene-2-carbonitrile” is represented by the formula C6H4BrNS. The compound has a bromomethyl group attached to the 4-position of the thiophene ring and a carbonitrile group attached to the 2-position.Wissenschaftliche Forschungsanwendungen
Synthesis of New Heterocyclic Systems : This compound is used in the synthesis of heterocyclic systems, such as benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones, through a process involving the reaction of methyl 2-(bromomethyl)thiophene-3-carboxylates with substituted 2-hydroxybenzonitriles (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).
Creation of Spiro-linked Tetrahydropyran and Pyrimidine Rings : The compound is instrumental in the formation of novel derivatives containing spiro-linked tetrahydropyran and pyrimido[1,2-b]isoquinoline fragments by reacting with various acids and esters (Kisel, Kostyrko, Platonov, & Kovtunenko, 2002).
Synthesis of Polycyclic Compounds : It is used in the generation of reactive annellated dienes, which are essential in the synthesis of polycyclic compounds through [4+2] cycloaddition reactions (Dyker & Kreher, 1988).
Formation of Isoxazolines via 1,3-Dipolar Cycloaddition : Thiophene-3-carbonitrile N-oxides, including those with alkylthio and alkylsulfonyl groups, can undergo 1,3-dipolar cycloaddition to form isoxazolines (Krayushkin, Kalik, Zav’yalova, & Bogdanov, 1988).
Electrochemical Studies : The compound plays a role in electrochemical studies, such as the investigation of the reductive cleavage of carbon–bromine bonds, which has implications in understanding various chemical processes (Prasad & Sangaranarayanan, 2005).
Photophysical and Electrochemical Properties of Thiophene-Based Compounds : It is used in the study of thiophene-based imine compounds to understand their structural, electrochemical, photophysical, and thermal properties (Yildiz, Kose, Tümer, Purtas, & Tümer, 2017).
Synthesis of Bulk-Heterojunction Solar Cells : This chemical is part of the synthesis of small molecules for solution-processable bulk-heterojunction solar cells, highlighting its role in renewable energy technologies (Gupta, Ali, Gao, Singh, Bilić, Watkins, Bach, & Evans, 2015).
Synthesis of Azo Benzo[b]thiophene Derivatives for Dyes : It has applications in the synthesis of azo benzo[b]thiophene derivatives, which are used as disperse dyes, indicating its significance in the textile industry (Sabnis & Rangnekar, 1989).
Safety And Hazards
“4-(Bromomethyl)thiophene-2-carbonitrile” may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Thiophene derivatives, including “4-(Bromomethyl)thiophene-2-carbonitrile”, have potential applications in various fields. For instance, they can be used as electrolyte additives to improve the performance of lithium-ion batteries . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Eigenschaften
IUPAC Name |
4-(bromomethyl)thiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNS/c7-2-5-1-6(3-8)9-4-5/h1,4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUZLOPAPSNDRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)thiophene-2-carbonitrile | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


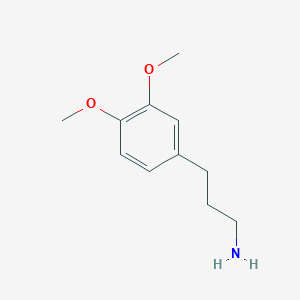
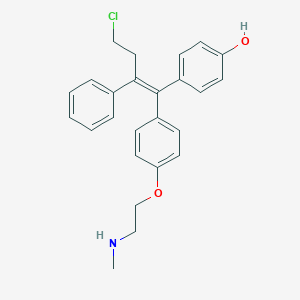
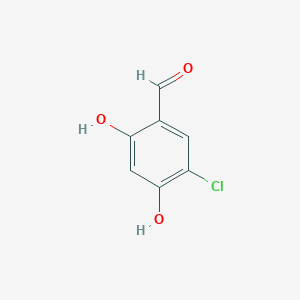
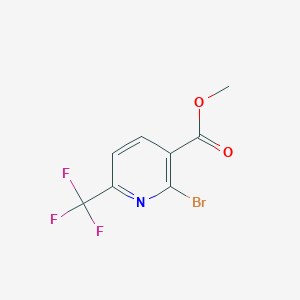
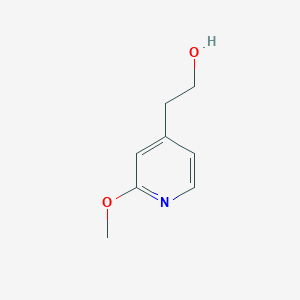
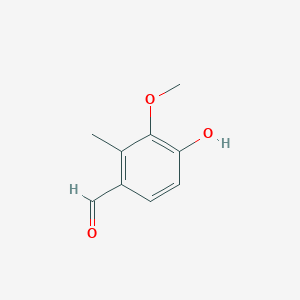
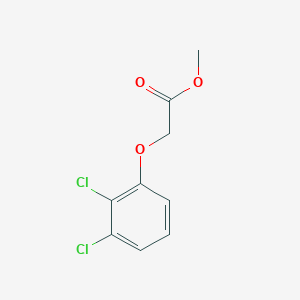
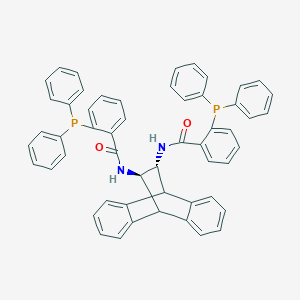
![5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide](/img/structure/B189952.png)
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B189953.png)
